2-((Benzyloxy)methyl)pyrimidine-4-carboxylic acid
Overview
Description
2-((Benzyloxy)methyl)pyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine ring substituted with a benzyloxy methyl group at the second position and a carboxylic acid group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Benzyloxy)methyl)pyrimidine-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the alkylation of pyrimidine derivatives with benzyloxy methyl halides under basic conditions, followed by carboxylation reactions to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-((Benzyloxy)methyl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in antiviral and anticancer research.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((Benzyloxy)methyl)pyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, aiding in membrane permeability, while the carboxylic acid group can participate in hydrogen bonding interactions with biological targets.
Comparison with Similar Compounds
2-((Benzyloxy)methyl)pyrimidine: Lacks the carboxylic acid group, which may affect its reactivity and biological activity.
Pyrimidine-4-carboxylic acid: Lacks the benzyloxy methyl group, which may influence its solubility and interaction with biological targets.
2-Methylpyrimidine-4-carboxylic acid:
Uniqueness: 2-((Benzyloxy)methyl)pyrimidine-4-carboxylic acid is unique due to the presence of both the benzyloxy methyl and carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
2-(phenylmethoxymethyl)pyrimidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-13(17)11-6-7-14-12(15-11)9-18-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKMKKNIHHAUBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=NC=CC(=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744594 | |
Record name | 2-[(Benzyloxy)methyl]pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356111-36-8 | |
Record name | 4-Pyrimidinecarboxylic acid, 2-[(phenylmethoxy)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1356111-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(Benzyloxy)methyl]pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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